Tert-butyl 2-amino-2-(3-aminooxolan-3-yl)acetate
Description
Tert-butyl 2-amino-2-(3-aminooxolan-3-yl)acetate is a specialized organic compound featuring a central glycine backbone substituted with a tert-butyl ester and a 3-aminooxolane (tetrahydrofuran-3-amine) moiety.
Properties
Molecular Formula |
C10H20N2O3 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-(3-aminooxolan-3-yl)acetate |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)7(11)10(12)4-5-14-6-10/h7H,4-6,11-12H2,1-3H3 |
InChI Key |
BNYSKXGRSHDHEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1(CCOC1)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BOC-AMINOMETHYL)-3-AMINO-OXOLANE typically involves the protection of the aminomethyl group with a BOC group. One common method is to start with an oxolane derivative and introduce the aminomethyl group through a nucleophilic substitution reaction. The BOC protection is then achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of 3-(BOC-AMINOMETHYL)-3-AMINO-OXOLANE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure product purity .
Chemical Reactions Analysis
Types of Reactions
3-(BOC-AMINOMETHYL)-3-AMINO-OXOLANE can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the BOC group.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Secondary amines.
Substitution: Free amines that can further react to form various derivatives.
Scientific Research Applications
3-(BOC-AMINOMETHYL)-3-AMINO-OXOLANE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(BOC-AMINOMETHYL)-3-AMINO-OXOLANE involves its ability to interact with various molecular targets through its amino groups. The BOC protection provides stability during synthetic transformations, allowing for selective reactions at the aminomethyl group. Upon deprotection, the free amine can engage in hydrogen bonding, nucleophilic attacks, and other interactions with biological targets .
Comparison with Similar Compounds
Ethyl 2-amino-2-(oxolan-3-yl)acetate (CAS 87439-10-9)
- Formula: C₈H₁₅NO₃ (MW: 173.21 g/mol) .
- Key Differences: Ester Group: Ethyl ester vs. tert-butyl ester. Amino Substitution: The target compound features a 3-aminooxolane, whereas this analog lacks the additional amino group on the oxolane ring. This difference may influence hydrogen-bonding interactions in biological systems or crystallization behavior.
- Applications : Ethyl derivatives are commonly used as synthetic intermediates; the tert-butyl variant may serve as a protected precursor in peptide synthesis .
tert-Butyl 2-amino-2-(oxetan-3-yl)acetate (CAS 2171461-35-9)
- Formula: C₉H₁₇NO₃ (MW: 187.24 g/mol) .
- Key Differences: Ring Structure: Oxetane (4-membered) vs. oxolane (5-membered). Oxetanes exhibit higher ring strain, increasing reactivity in ring-opening reactions, while oxolanes offer greater conformational stability.
- Implications : Oxetanes are increasingly used in drug design for metabolic stability; oxolane derivatives may prioritize structural rigidity .
Aromatic Analogs (e.g., 2-Amino-2-(4-bromophenyl)acetic acid)
- Examples: Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl, 2-Amino-2-(2-pyridyl)acetic acid .
- Key Differences: Substituents: Aromatic rings (bromophenyl, pyridyl) vs. oxolane. Aromatic systems enable π-π stacking interactions, while oxolane’s ether oxygen facilitates hydrogen bonding.
- Applications : Aromatic analogs are prevalent in kinase inhibitors; the target compound’s oxolane moiety may suit targets requiring polar interactions .
Structural and Functional Analysis
Physicochemical Properties
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